![molecular formula C16H11NO7 B11093800 4-[(4-Carboxyphenyl)carbamoyl]benzene-1,2-dicarboxylic acid](/img/structure/B11093800.png)
4-[(4-Carboxyphenyl)carbamoyl]benzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-CARBOXYANILINO)CARBONYL]PHTHALIC ACID is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable component in the synthesis of coordination polymers and other advanced materials .
Preparation Methods
The synthesis of 4-[(4-CARBOXYANILINO)CARBONYL]PHTHALIC ACID typically involves the reaction of phthalic anhydride with 4-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(4-CARBOXYANILINO)CARBONYL]PHTHALIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents and conditions used.
Scientific Research Applications
4-[(4-CARBOXYANILINO)CARBONYL]PHTHALIC ACID has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism by which 4-[(4-CARBOXYANILINO)CARBONYL]PHTHALIC ACID exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The compound’s structure allows it to participate in coordination chemistry, where it can act as a ligand, binding to metal centers and modulating their reactivity .
Comparison with Similar Compounds
4-[(4-CARBOXYANILINO)CARBONYL]PHTHALIC ACID can be compared to other similar compounds, such as:
Phthalic Anhydride: A precursor in the synthesis of 4-[(4-CARBOXYANILINO)CARBONYL]PHTHALIC ACID, known for its use in the production of plasticizers and resins.
4-Aminobenzoic Acid: Another precursor, commonly used in the synthesis of dyes and pharmaceuticals.
2,6-Bis[(4-carboxyanilino)carbonyl]pyridine: A related compound used in the synthesis of coordination polymers with similar applications.
These comparisons highlight the unique properties of 4-[(4-CARBOXYANILINO)CARBONYL]PHTHALIC ACID, particularly its ability to form stable complexes and its versatility in various applications.
Properties
Molecular Formula |
C16H11NO7 |
|---|---|
Molecular Weight |
329.26 g/mol |
IUPAC Name |
4-[(4-carboxyphenyl)carbamoyl]phthalic acid |
InChI |
InChI=1S/C16H11NO7/c18-13(17-10-4-1-8(2-5-10)14(19)20)9-3-6-11(15(21)22)12(7-9)16(23)24/h1-7H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
MMVZFNAEVYTFQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


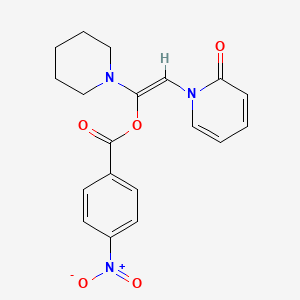
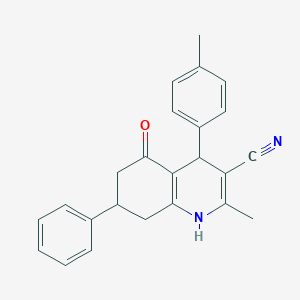
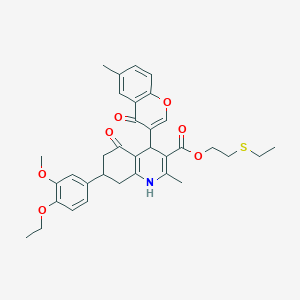

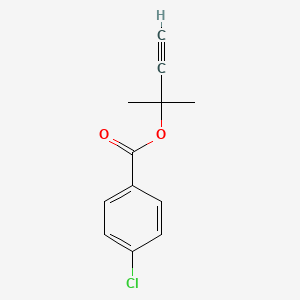

![4,4'-Bis{[(4-methoxyphenyl)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B11093759.png)
![11-(3-bromo-4-methoxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11093762.png)
![5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11093772.png)
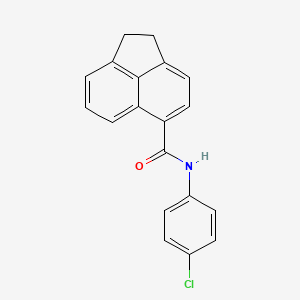
![4-[3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11093778.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11093785.png)
![12-(biphenyl-4-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11093793.png)
![2-chloro-N-{4-[(phenylcarbonyl)amino]phenyl}-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B11093797.png)
